1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
Overview
Description
1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylurea moiety, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms a 1,3,4-thiadiazole intermediate.
Attachment of the Dimethylphenoxy Group: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the dimethylphenoxy-substituted thiadiazole.
Formation of the Phenylurea Moiety: The final step involves the reaction of the substituted thiadiazole with 4-fluorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted phenylurea derivatives
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It has been used as a tool compound in biological studies to elucidate the mechanisms of action of related compounds and to study the interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole, which also exhibit diverse biological activities.
Phenylurea Derivatives: Compounds like N-phenyl-N’-benzoylurea, known for their insecticidal properties.
Dimethylphenoxy Derivatives: Compounds such as 2,5-dimethylphenoxyacetic acid, used in herbicides.
Uniqueness
1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is unique due to the combination of its structural features, which confer specific biological and chemical properties. The presence of the fluorophenyl group enhances its binding affinity to certain biological targets, while the thiadiazole ring contributes to its stability and reactivity.
Properties
IUPAC Name |
1-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-11-3-4-12(2)15(9-11)25-10-16-22-23-18(26-16)21-17(24)20-14-7-5-13(19)6-8-14/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXHVCZOLBHUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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